molecular formula C10H20N2O2 B1391205 tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate CAS No. 1193386-53-6

tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate

Cat. No.: B1391205
CAS No.: 1193386-53-6
M. Wt: 200.28 g/mol
InChI Key: WBLWBEHGMCXLRZ-UHFFFAOYSA-N
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Description

tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate: is a chemical compound with the molecular formula C10H20N2O2. It is a derivative of azetidine, a four-membered nitrogen-containing ring, and is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable azetidine derivative. One common method includes the use of tert-butyl chloroformate and 1-methylazetidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Oxidized derivatives of the azetidine ring.

    Reduction: Reduced forms of the carbamate group.

    Substitution: Substituted azetidine derivatives.

Scientific Research Applications

Chemistry: tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a protecting group for amines.

Biology: In biological research, this compound is used to study the effects of azetidine derivatives on cellular processes. It serves as a model compound for investigating the interactions of small molecules with biological macromolecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its unique structure makes it a valuable scaffold for developing drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The azetidine ring is known to interact with various biological pathways, influencing cellular functions such as signal transduction and gene expression.

Comparison with Similar Compounds

  • tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate
  • tert-butyl N-(3-methylazetidin-3-yl)carbamate
  • tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate

Comparison: tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate is unique due to the presence of the 1-methylazetidine moiety. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the 1-methyl group can influence the compound’s reactivity and binding affinity to biological targets, making it a valuable compound in both research and industrial applications.

Biological Activity

tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate is a chemical compound with the molecular formula C10H20N2O2C_{10}H_{20}N_{2}O_{2}. This compound belongs to the class of azetidine derivatives, which are notable for their biological activity and potential applications in medicinal chemistry. Its structural uniqueness, characterized by the presence of a tert-butyl group and a 1-methylazetidine moiety, positions it as a valuable scaffold for drug development.

The biological activity of this compound primarily involves its interaction with various biological macromolecules. The azetidine ring can influence cellular processes by modulating enzyme activities and receptor functions. Specifically, the compound may act as an inhibitor or modulator of key signaling pathways, impacting gene expression and cellular proliferation.

In Vitro Studies

Research indicates that this compound has been utilized in various in vitro studies to explore its effects on cellular processes. For instance, it has been shown to induce apoptosis in cancer cell lines, suggesting potential applications in oncology.

Cell Line IC50 (µM) Mechanism
MDA-MB-2310.80Induction of apoptosis
Hs 578T1.06Cell cycle arrest
BT-201.42Cytotoxic effects

This table summarizes the inhibitory concentrations (IC50) of this compound against various breast cancer cell lines, highlighting its potential as an anticancer agent.

Case Study 1: Cancer Cell Proliferation

In a study examining the effects of this compound on triple-negative breast cancer (TNBC) cells, researchers treated cell cultures with varying concentrations of the compound over a 72-hour period. The results demonstrated significant inhibition of cell proliferation and increased apoptotic signaling, evidenced by elevated levels of activated caspase 3. This indicates that the compound may effectively trigger programmed cell death in malignancies characterized by aggressive growth patterns.

Case Study 2: Enzyme Interaction

Further investigation into the mechanism of action revealed that this compound interacts with specific enzymes involved in metabolic pathways. Kinetic studies suggest that it competes with ATP for binding sites on cyclin-dependent kinase 9 (CDK9), a key regulator in cell cycle progression and transcriptional control. This interaction could provide insights into developing targeted therapies for cancers reliant on CDK9 activity.

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with other azetidine derivatives to understand its unique properties better.

Compound Biological Activity Key Differences
tert-butyl N-(3-methylazetidin-3-yl)carbamateModerate cytotoxicityLacks the methyl group on the nitrogen
tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamateHigh binding affinity to opioid receptorsContains a bulky benzhydryl group
tert-butyl N-(2-methylazetidin-3-yl)carbamateLower selectivity towards CDK9Different azetidine substitution pattern

This comparative analysis highlights how structural variations influence the biological activity and therapeutic potential of related compounds.

Properties

IUPAC Name

tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)11-5-8-6-12(4)7-8/h8H,5-7H2,1-4H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLWBEHGMCXLRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CN(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601186962
Record name 1,1-Dimethylethyl N-[(1-methyl-3-azetidinyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601186962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193386-53-6
Record name 1,1-Dimethylethyl N-[(1-methyl-3-azetidinyl)methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193386-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(1-methyl-3-azetidinyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601186962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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